3-(2-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl)-1,3-dihydro-2-benzofuran-1-one
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Overview
Description
3-(2-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl)-1,3-dihydro-2-benzofuran-1-one is a complex organic compound that features a unique structure combining benzofuran and pyridoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl)-1,3-dihydro-2-benzofuran-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and pyridoindole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl)-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of more oxidized derivatives, while reduction may yield more reduced forms of the compound .
Scientific Research Applications
3-(2-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl)-1,3-dihydro-2-benzofuran-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl)-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which exhibit a wide range of biological activities.
Benzofuran Derivatives: Compounds containing the benzofuran moiety, known for their diverse chemical and biological properties.
Pyridoindole Derivatives: Compounds containing the pyridoindole structure, which are of interest for their potential therapeutic applications.
Uniqueness
3-(2-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl)-1,3-dihydro-2-benzofuran-1-one is unique due to its combination of benzofuran and pyridoindole moieties, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with a variety of molecular targets, making it a valuable tool in scientific research .
Properties
IUPAC Name |
(3Z)-3-[[1-(3-oxo-1H-2-benzofuran-1-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methylidene]-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O4/c31-27-20-10-3-1-8-17(20)23(33-27)15-30-14-13-18-16-7-5-6-12-22(16)29-24(18)25(30)26-19-9-2-4-11-21(19)28(32)34-26/h1-12,15,25-26,29H,13-14H2/b23-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCABLUGXOGQONP-HAHDFKILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)O4)C=C6C7=CC=CC=C7C(=O)O6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)O4)/C=C\6/C7=CC=CC=C7C(=O)O6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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